molecular formula C8H5BrClNO3 B8534796 2-Bromo-2'chloro-5'-nitroacetophenone

2-Bromo-2'chloro-5'-nitroacetophenone

Cat. No.: B8534796
M. Wt: 278.49 g/mol
InChI Key: GOUKYGXFXFADHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-2'-chloro-5'-nitroacetophenone (CAS 6851-99-6; molecular formula C₈H₆BrClNO₃) is a halogenated nitroacetophenone derivative characterized by a bromine atom at the α-position, a chlorine substituent at the 2'-position, and a nitro group at the 5'-position of the aromatic ring. This compound is a white to pale yellow crystalline powder with a melting point of 55–57°C and a predicted boiling point of 335.7±17.0°C. Its density is 1.671±0.06 g/cm³ .

Properties

Molecular Formula

C8H5BrClNO3

Molecular Weight

278.49 g/mol

IUPAC Name

2-bromo-1-(2-chloro-5-nitrophenyl)ethanone

InChI

InChI=1S/C8H5BrClNO3/c9-4-8(12)6-3-5(11(13)14)1-2-7(6)10/h1-3H,4H2

InChI Key

GOUKYGXFXFADHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)CBr)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Table 1: Structural and Physical Properties
Compound Name CAS Number Molecular Formula Molecular Weight Melting Point (°C) Key Substituents
2-Bromo-2'-chloro-5'-nitroacetophenone 6851-99-6 C₈H₆BrClNO₃ 271.5 55–57 Br (α), Cl (2'), NO₂ (5')
2'-Chloro-5'-nitroacetophenone 23082-50-0 C₈H₆ClNO₃ 199.58 Not reported Cl (2'), NO₂ (5')
2-Bromo-4'-methoxyacetophenone 2632-13-5 C₉H₉BrO₂ 229.08 Not reported Br (α), OCH₃ (4')
5'-Chloro-2'-hydroxy-3'-nitroacetophenone 84942-40-5 C₈H₆ClNO₄ 215.59 Not reported Cl (5'), OH (2'), NO₂ (3')
2-Bromo-2'-nitroacetophenone 6851-99-6 C₈H₆BrNO₃ 244.04 55–57 Br (α), NO₂ (2')

Sources :

(a) Halogen vs. Nitro Substituents
  • 2-Bromo-2'-chloro-5'-nitroacetophenone: The bromine atom at the α-position enhances its reactivity as a leaving group, facilitating nucleophilic substitution reactions. For example, it reacts with ethyl mercaptoacetate to form thiopyrano compounds via Dieckmann cyclization .
  • 2'-Chloro-5'-nitroacetophenone: Lacks the α-bromine, limiting its utility in substitution reactions. However, the nitro group at 5' activates the ring for electrophilic aromatic substitution .
  • 2-Bromo-4'-methoxyacetophenone: The methoxy group (electron-donating) deactivates the ring, directing reactions to specific positions, while the bromine enables cross-coupling reactions .
(b) Functional Group Interactions
  • 5'-Chloro-2'-hydroxy-3'-nitroacetophenone: The hydroxyl group introduces hydrogen-bonding capacity, increasing solubility in polar solvents. This compound is used in synthesizing heterocyclic frameworks .
  • 2-Bromo-2'-nitroacetophenone: The nitro group at 2' sterically hinders reactions at the ortho position but is effective in forming azides (e.g., 2-azido-1-(2-nitrophenyl)ethanone) .
Table 2: Hazard Profiles
Compound Name Hazard Classification Key Risks
2-Bromo-2'-chloro-5'-nitroacetophenone Not fully classified Likely irritant (based on analogues)
2'-Nitroacetophenone Harmful if swallowed (GHS) Acute toxicity (oral)
5'-Bromo-2'-hydroxy-3'-nitroacetophenone No data available Unknown
4'-Nitroacetophenone >98% purity (GC) Irritant (similar nitro compounds)

Sources :

Comparison with 2-Bromo-2'-nitroacetophenone

While both compounds share an α-bromine, the nitro group's position (5' vs. 2') alters reactivity. For instance, 2-Bromo-2'-nitroacetophenone is used to synthesize azides (e.g., 2-azido-1-(2-nitrophenyl)ethanone), whereas the chloro-nitro derivative is more suited for cyclizations .

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